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Introduction
Diet-induced obesity (DIO) is a widely utilized preclinical model that recapitulates many

features of human obesity, a condition driven by complex interactions between genetic

predisposition and environmental factors, such as the overconsumption of high-calorie foods.

[1] The Neuropeptide Y (NPY) system is a critical central regulator of energy homeostasis, with

NPY being one of the most potent orexigenic (appetite-stimulating) peptides.[2][3] NPY exerts

its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor

subtype is strongly implicated in mediating the hyperphagic effects of NPY.[2][4]

L-152804 is a potent, selective, and orally bioavailable non-peptide antagonist of the NPY Y5

receptor.[2][4] It has been instrumental in elucidating the specific role of the Y5 receptor in the

pathophysiology of obesity. Unlike broader NPY receptor agonists or antagonists, L-152804

allows for the targeted investigation of the Y5 signaling pathway. Studies have shown that while

it may not affect spontaneous food intake in lean animals on a standard diet, it can selectively

ameliorate body weight gain, adiposity, and associated hyperinsulinemia in models of diet-

induced obesity.[5][6][7] This makes L-152804 a valuable pharmacological tool for studying the

mechanisms underlying DIO and for the preclinical evaluation of anti-obesity therapeutics

targeting the NPY-Y5 pathway.

Mechanism of Action: NPY-Y5R Signaling
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Neuropeptide Y, released from hypothalamic neurons, binds to the Y5 receptor on postsynaptic

neurons. This activation is believed to stimulate pathways that increase appetite and food

intake. L-152804 acts as a competitive antagonist, binding to the Y5 receptor and preventing

NPY from exerting its orexigenic effects. This blockade is particularly effective under conditions

of elevated NPY signaling, such as that observed in diet-induced obesity.[6]

Presynaptic Neuron

Postsynaptic Neuron (Hypothalamus)

NPY

NPY Y5 Receptor

 Binds

Increased
Food Intake

 Stimulates

L-152804

 Blocks

Click to download full resolution via product page

Caption: NPY-Y5R signaling pathway and L-152804 antagonism.

Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and in vivo dosages and

effects of L-152804 reported in preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity of L-152804
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Receptor Species Assay Type Value Citation

Y5 Human
[¹²⁵I]PYY

Displacement
Kᵢ = 26 nM [2][4]

Y5 Rat
[¹²⁵I]PYY

Displacement
Kᵢ = 31 nM [2][4]

Y5 Human
NPY-induced

Ca²⁺ influx
IC₅₀ = 210 nM [2][4]

Y1, Y2, Y4 Human Binding Affinity
No significant

affinity at 10 µM
[2][4]

Table 2: In Vivo Efficacy of L-152804 in Rodent Models
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Animal
Model

Administrat
ion Route

Dosage Duration Key Effects Citation

Satiated SD

Rats

Intracerebrov

entricular

(ICV)

30 µg Single Dose

Significantly

inhibited food

intake evoked

by a Y4/Y5

agonist

(bPP).

[2][4]

Satiated SD

Rats
Oral 10 mg/kg Single Dose

Significantly

inhibited food

intake evoked

by a Y4/Y5

agonist

(bPP).

[2][4]

Satiated SD

Rats
Oral 10 mg/kg Single Dose

Did not

significantly

inhibit food

intake evoked

by NPY.

[2][4]

Diet-Induced

Obese

C57BL/6J

Mice

Oral (gavage)
30 mg/kg,

daily
2 weeks

Suppressed

diet-induced

body weight

gain;

Reduced

mean caloric

intake by

7.6%.

[6]

Diet-Induced

Obese

C57BL/6J

Mice

Oral (gavage) 100 mg/kg,

daily

2 weeks Suppressed

diet-induced

body weight

gain;

Reduced

mean caloric

intake by

10.0%;

[6]
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Improved

hyperinsuline

mia.

Lean

C57BL/6J

Mice

(Regular

Diet)

Oral (gavage)
30 or 100

mg/kg, daily
2 weeks

No significant

effect on

body weight.

[6][7]

Genetically

Obese

Leprdb/db

Mice

Oral (gavage)
30 or 100

mg/kg, daily
16 days

No significant

effect on

body weight.

[6][7]

Genetically

Obese

Zucker Fatty

Rats

Oral (gavage)
30 or 100

mg/kg, daily
2 weeks

No significant

effect on

body weight.

[6]

Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in
C57BL/6J Mice
This protocol is adapted from established methods for inducing obesity in mice.[5][8]

Animal Selection: Start with 6-8 week old male C57BL/6J mice. This strain is known for its

susceptibility to DIO.

Acclimation: Upon arrival, allow mice to acclimate for at least one week. House them in a

temperature-controlled room (20-23°C) with a 12-hour light/dark cycle. Provide standard

chow and water ad libitum.

Group Assignment: Randomize mice into two groups based on body weight to ensure no

significant difference between groups at baseline.

Control Group: Fed a standard chow or low-fat diet (e.g., ~10% kcal from fat).
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DIO Group: Fed a high-fat diet (HFD).

Diet Administration:

Provide the respective diets for a period of 10-15 weeks to establish a clear obese

phenotype. A common HFD provides 40-60% of total kilocalories from fat.[5][8] A

representative diet composition is 42% kcal from fat, 43% from carbohydrates, and 15%

from protein.[5]

Ensure ad libitum access to both food and water.

Monitoring:

Record the body weight of each mouse weekly.

Measure food intake per cage weekly by weighing the remaining food.

After 10-12 weeks on the HFD, mice should exhibit significantly increased body weight,

adiposity, and may begin to show signs of insulin resistance compared to the control

group.[6]

Protocol 2: Preparation and Administration of L-152804
This protocol is based on the methods described by Ishihara et al. (2006).[6]

Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in distilled water. This

serves as the vehicle for suspending L-152804.

L-152804 Suspension:

Calculate the required amount of L-152804 based on the desired dosage (e.g., 30 mg/kg

or 100 mg/kg) and the number and weight of the mice.

Weigh the L-152804 powder and suspend it in the 0.5% methylcellulose vehicle to the

desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose assuming a 10 mL/kg

dosing volume).
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Ensure the suspension is homogenous before each administration, for example by

vortexing.

Administration:

Administer L-152804 or vehicle to the DIO mice once daily via oral gavage.

The treatment period is typically 2 weeks or longer to observe significant effects on body

weight gain.[6]

Continue to provide the HFD throughout the treatment period.

Protocol 3: Measurement of Primary Endpoints
Body Weight:

Continue to measure the body weight of each mouse at least weekly throughout the L-

152804 treatment period.

Calculate the change in body weight from the start of the treatment.

Food and Water Intake:

Measure food and water consumption daily or several times per week by weighing the

food hoppers and water bottles.

Calculate the average daily intake per mouse. Note that the Y5R antagonist reduced the

mean overall caloric intake of the HFD by 7.6% (30 mg/kg) and 10.0% (100 mg/kg).[6]

Plasma Parameters (Optional Terminal Endpoint):

At the end of the study, mice can be fasted overnight.

Collect blood samples for the measurement of plasma glucose and insulin to assess

improvements in DIO-associated hyperinsulinemia.[6]

Adiposity (Optional Terminal Endpoint):
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Dissect and weigh various fat pads (e.g., mesenteric, epididymal) to determine the effect

of L-152804 on adiposity.

Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical experiment investigating the effects

of L-152804 in a DIO model.
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Caption: Experimental workflow for DIO studies with L-152804.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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